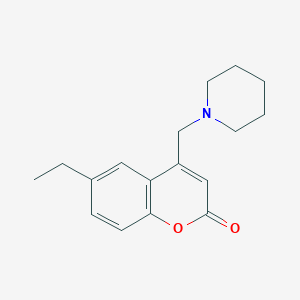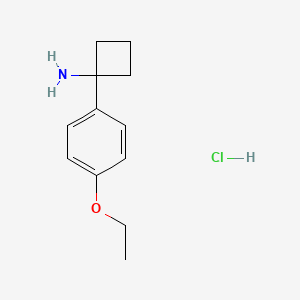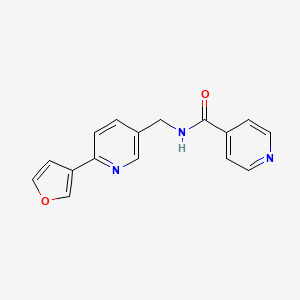
(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, also known as FTSM, is a chemical compound that has been extensively studied for its potential use in scientific research. FTSM is a small molecule inhibitor that has been shown to have a wide range of biological effects, including anti-tumor activity and the ability to inhibit the growth of cancer cells.
Aplicaciones Científicas De Investigación
Anticancer Activity
(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, as part of the 2‐anilino‐3‐aroylquinolines family, has been investigated for its potent cytotoxic activity against various human cancer cell lines, including HeLa, DU‐145, A549, MDA-MB-231, and MCF-7. These compounds, especially those with modifications on the quinolin-3-yl moiety, have shown remarkable antiproliferative activity against human lung cancer and prostate cancer cell lines, with low IC50 values indicating strong inhibition of tubulin polymerization. These compounds arrest the cell cycle at the G2/M phase, leading to apoptosis, confirmed through multiple assays including mitochondrial membrane potential and Annexin V–FITC assay. Their ability to disrupt tubulin polymerization is further evidenced by immunohistochemistry, western blot, and tubulin polymerization assays, making them promising candidates for anticancer research (Srikanth et al., 2016).
Fluorescence Applications
The quinolin-3-yl moiety, akin to that in this compound, has been utilized in the development of novel fluorophores such as 6-Methoxy-4-quinolone. These fluorophores demonstrate strong fluorescence with a large Stokes' shift in aqueous media, making them suitable for biomedical analysis. Their fluorescence intensity is stable across a wide pH range, and they show high stability against light and heat, indicating their potential for use as fluorescent labeling reagents in various scientific and medical applications (Hirano et al., 2004).
Spectroscopic Properties and Solvent Effects
Research into compounds with a similar structure to this compound, particularly those involving thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has provided insights into their electronic absorption, excitation, and fluorescence properties. These studies, conducted in various solvents, highlight the impact of solvent polarity and hydrogen-bonding abilities on the spectroscopic behavior of these compounds. Such insights are crucial for the development of sensitive and selective probes for biochemistry and medicine, particularly in studying biological systems and potentially as antioxidants and radioprotectors (Al-Ansari, 2016).
Propiedades
IUPAC Name |
[4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-14-6-7-15(12-18(14)22)29(26,27)20-16-4-2-3-5-19(16)23-13-17(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXHPJDNTSYDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)
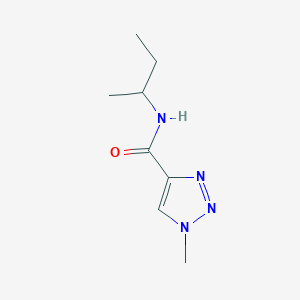
![1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2931868.png)
![2-({4-benzyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2931869.png)
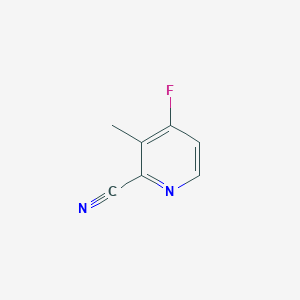

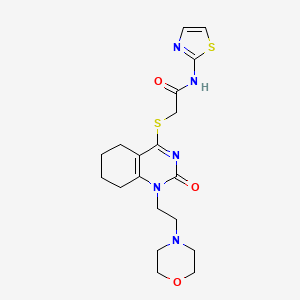
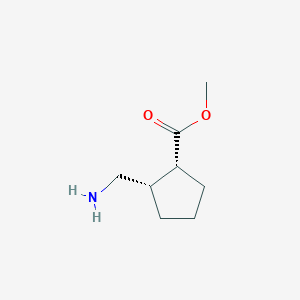
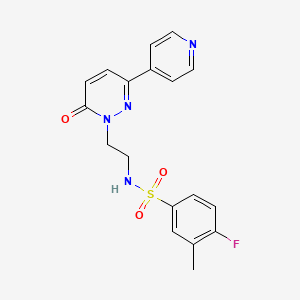
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2931879.png)
